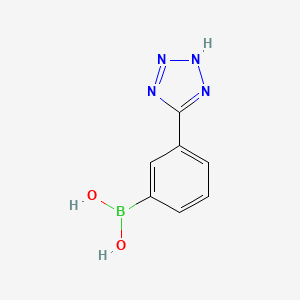

3-(Tetrazol-5-YL)phenylboronic acid

描述

Significance of Arylboronic Acids as Versatile Synthetic Building Blocks

Arylboronic acids are a class of organoboron compounds that have become indispensable in synthetic organic chemistry. acs.orgresearchgate.net Their stability, low toxicity, and ease of handling make them highly attractive reagents. researchgate.netmdpi.com The most notable application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. libretexts.org This reaction, which was recognized with the Nobel Prize in Chemistry in 2010, allows for the efficient construction of complex molecules, including biaryl compounds that are common motifs in pharmaceuticals and functional materials. mdpi.comlibretexts.org Beyond cross-coupling reactions, arylboronic acids are utilized in the development of sensors, particularly for carbohydrates, and in the construction of supramolecular structures. mdpi.com Their versatility also extends to their use as intermediates in the synthesis of a wide array of functionalized molecules, such as phenols and anilines.

The Tetrazole Moiety as a Prominent Nitrogen-Rich Heterocycle in Chemical Sciences

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a unique structural motif with a broad spectrum of applications. chemimpex.comacs.org Although not found in nature, synthetic tetrazole derivatives are of immense interest, particularly in medicinal chemistry. The tetrazole group is considered a bioisostere of the carboxylic acid functional group, meaning it can mimic the biological activity of a carboxylic acid while potentially offering improved metabolic stability and pharmacokinetic properties. tezu.ernet.in This has led to the incorporation of the tetrazole moiety into numerous approved drugs with diverse therapeutic actions. tezu.ernet.in Furthermore, the high nitrogen content of tetrazoles imparts a high energy density, leading to their investigation in materials science as components of gas-generating agents and explosives. Their ability to coordinate with metal ions also makes them valuable ligands in coordination chemistry. acs.org

Synergistic Research Potential of Boronic Acid-Tetrazole Conjugates

The combination of a boronic acid and a tetrazole group within a single molecule, as seen in 3-(Tetrazol-5-YL)phenylboronic acid, creates a bifunctional scaffold with considerable research potential. chemimpex.comresearchgate.net Such conjugates are being explored for their utility in medicinal chemistry, where the tetrazole can act as a key pharmacophore and the boronic acid can serve as a reactive handle for further molecular elaboration or as a warhead for enzyme inhibition. chemimpex.comnih.gov The ability of the boronic acid to participate in reactions like the Suzuki-Miyaura coupling allows for the straightforward incorporation of the tetrazole-phenyl moiety into larger, more complex drug-like molecules. sigmaaldrich.com In materials science, these conjugates could be used to create novel polymers or metal-organic frameworks with tailored electronic and coordination properties. The synthesis of such hybrid molecules, while sometimes challenging, opens the door to new classes of compounds with potentially unique biological activities and material properties. airitilibrary.com

Detailed Research Findings

While extensive, peer-reviewed research specifically detailing the synthesis and applications of this compound is still emerging, its constituent functional groups suggest a high potential for utility in several areas of chemical research. The primary application is anticipated to be as a building block in organic synthesis, particularly for the creation of novel pharmaceutical candidates.

The synthesis of related tetrazole-containing compounds often involves the [3+2] cycloaddition of an azide (B81097) source with a nitrile. acs.orgacs.org For instance, the synthesis of 3-(1H-Tetrazol-5-yl)aniline has been achieved with a high yield, demonstrating the feasibility of forming the tetrazole ring on a phenyl scaffold. acs.orgacs.org The introduction of the boronic acid group can be achieved through various methods, including the reaction of an organometallic intermediate with a borate (B1201080) ester. prepchem.com

The primary utility of this compound in research is expected to be in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. sigmaaldrich.com This would allow for the coupling of the 3-(tetrazol-5-yl)phenyl group with a variety of aryl or heteroaryl halides, providing a direct route to complex biaryl structures that are of interest in drug discovery. tezu.ernet.in

Below are tables detailing the known properties of this compound and a related synthetic precursor.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₇H₇BN₄O₂ | sigmaaldrich.com |

| CAS Number | 775351-30-9 | sigmaaldrich.com |

| Molecular Weight | 189.97 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| IUPAC Name | [3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]boronic acid | N/A |

| SMILES | OB(O)C1=CC=CC(C2=NN=NN2)=C1 | sigmaaldrich.com |

| InChI Key | XMJKBDSKRITXBW-UHFFFAOYSA-N | sigmaaldrich.com |

Synthetic Precursor Example: 3-(1H-Tetrazol-5-yl)aniline

| Product | Starting Material | Reagent | Catalyst | Yield | Source(s) |

| 3-(1H-Tetrazol-5-yl)aniline | 3-Aminobenzonitrile | Sodium Azide | Palladium(II) complex | 86% | acs.orgacs.org |

This table illustrates a common synthetic route to a closely related compound, highlighting a feasible pathway for the formation of the tetrazole moiety on the phenyl ring. The subsequent conversion of the amino group to a boronic acid, or the use of a different starting material with a pre-installed boronic acid or a suitable precursor, would lead to the target compound, this compound.

Structure

2D Structure

属性

IUPAC Name |

[3-(2H-tetrazol-5-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN4O2/c13-8(14)6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJKBDSKRITXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=NNN=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674153 | |

| Record name | [3-(2H-Tetrazol-5-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775351-30-9 | |

| Record name | [3-(2H-Tetrazol-5-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Tetrazol-5-yl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Tetrazol 5 Yl Phenylboronic Acid and Its Chemical Congeners

Strategic Approaches to Arylboronic Acid Synthesis

The synthesis of arylboronic acids is a well-established field in organic chemistry, with several key strategies developed to introduce the boronic acid moiety onto an aromatic ring. These methods often rely on the use of organometallic intermediates or transition metal catalysis to achieve efficient and selective borylation.

Organometallic Intermediates in Boronylation Reactions

One of the classical and most common methods for synthesizing arylboronic acids involves the use of organometallic intermediates, such as Grignard or organolithium reagents. nih.gov This approach typically involves the reaction of an aryl halide with a metal, like magnesium or lithium, to form the corresponding organometallic species. This intermediate is then quenched with a boron-containing electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate, at low temperatures to yield the arylboronic ester, which can be subsequently hydrolyzed to the desired arylboronic acid. nih.govresearchgate.net

While effective, this method can sometimes result in low yields. nih.gov An alternative pathway involves the transmetalation of aryl silanes and stannanes. nih.govresearchgate.net Additionally, a convenient protocol for the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides has been developed using direct insertion of magnesium in the presence of lithium chloride, or by a magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex. This allows for the synthesis of various arylboronic acids in high yields at 0°C. organic-chemistry.org

Table 1: Comparison of Methods Using Organometallic Intermediates

| Method | Starting Material | Reagents | Key Features |

| Grignard Reaction | Aryl Halide | Mg, Trialkyl borate | Classical method, can have low yields. nih.gov |

| Organolithium Reaction | Aryl Halide | Li, Trialkyl borate | Similar to Grignard, requires low temperatures. nih.gov |

| Transmetalation | Aryl Silane/Stannane | Organoboron Reagent | Alternative to Grignard/organolithium. nih.gov |

| LiCl-mediated Grignard | Aryl Bromide | Mg, LiCl, Trialkyl borate | High yields at 0°C. organic-chemistry.org |

Transition Metal-Catalyzed Aromatic C–H Borylation

A more modern and atom-economical approach to arylboronic acid synthesis is the direct C–H borylation of aromatic compounds, catalyzed by transition metals. nih.govnih.gov This method avoids the pre-functionalization of the aromatic ring (i.e., the formation of an aryl halide), which is a significant advantage. Iridium-catalyzed C–H borylation has emerged as a particularly powerful tool, allowing for the direct introduction of a boryl group into aromatic and heteroaromatic compounds under mild conditions. nih.gov The regioselectivity of these reactions is often governed by steric factors, providing a complementary approach to traditional electrophilic aromatic substitution. nih.govmdpi.com

Palladium and rhodium catalysts are also widely used for C–H borylation. rsc.orgnih.gov For instance, rhodium-catalyzed transformation of alkyl aryl sulfides can yield arylboronic acid pinacol (B44631) esters through C-S bond cleavage. organic-chemistry.org These transition metal-catalyzed reactions represent a powerful strategy for the synthesis of a diverse range of arylboronic acids and their derivatives. rsc.orgnih.gov

Focused Synthetic Routes for Tetrazolylphenylboronic Acids

The synthesis of tetrazolylphenylboronic acids presents unique challenges due to the presence of the tetrazole ring, which can coordinate with metal catalysts and is sensitive to certain reaction conditions. Therefore, specific synthetic strategies have been developed to address these challenges.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly relevant for the preparation of functionalized arylboronic acids, including those bearing a tetrazole moiety.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and can be adapted for the synthesis of arylboronic acids. nih.govnih.gov While typically used to couple an organoboron compound with an organic halide, variations of this reaction can be employed to introduce the boronic acid group itself. For instance, a palladium-catalyzed coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), is a common and effective method for synthesizing arylboronic esters. nih.govnih.gov

A process for preparing tetrazolylphenylboronic acid intermediates has been described utilizing a palladium(0) complex as the catalyst. google.com This reaction can be carried out in various solvents, including benzene, toluene, and tetrahydrofuran, and employs a range of bases. google.com The active catalyst can be generated in situ from a palladium(II) salt like palladium chloride or acetate (B1210297) with a phosphine (B1218219) ligand. google.com

Table 2: Key Components in a Typical Suzuki-Miyaura Borylation

| Component | Example | Role |

| Aryl Halide | 3-Bromophenyltetrazole | Substrate |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron Source |

| Palladium Catalyst | Pd(dppf)Cl₂ | Catalyst |

| Base | Potassium Acetate | Activator |

| Solvent | Dioxane | Reaction Medium |

The acidic proton of the tetrazole ring can interfere with organometallic reagents and certain catalytic cycles. Therefore, the use of protecting groups for the tetrazole functionality is often a crucial consideration in the synthesis of tetrazolylphenylboronic acids. The trityl group is a common protecting group for the tetrazole ring, and its removal can be achieved under specific conditions. thieme.de Another protecting group, p-methoxybenzyl (PMB), has been shown to enhance the stability of the tetrazole ring during deprotonation with the "turbo" Grignard reagent (iPrMgCl·LiCl), allowing for subsequent functionalization. organic-chemistry.orgacs.org The PMB group can be cleaved under oxidative, hydrogenolytic, or acidic conditions. organic-chemistry.orgacs.org The choice of protecting group and the deprotection strategy are critical for the successful synthesis of the target molecule.

Metal-Free Carbon-Carbon Bond Formation Methodologies

The formation of the carbon-boron bond is a critical step in the synthesis of arylboronic acids. While traditional methods often rely on transition-metal catalysis, recent research has explored metal-free alternatives to address concerns regarding cost and potential metal contamination in the final products.

One emerging metal-free approach involves the borylation of aryl halides. For instance, a transition-metal-free borylation of aryl bromides using bis(boronic acid) as the diboron source has been reported. organic-chemistry.org This method operates under mild conditions and demonstrates high functional group tolerance, offering a direct route to arylboronic acids without the need for a deprotection step. organic-chemistry.org The reaction is typically carried out using a base such as potassium tert-butoxide in a solvent like methanol. organic-chemistry.org Another innovative metal-free strategy employs triarylbismuthines as aryl radical sources under open-air conditions for the synthesis of arylboronates. beilstein-journals.org

Furthermore, metal-free methods for the amination of arylboronic acids have been developed, which can be a key transformation in the synthesis of precursors to the target molecule. researchgate.netacs.org These reactions utilize aminating agents like N-Boc-O-tosylhydroxylamine under acidic conditions. researchgate.net

Chemo- and Regioselective Synthesis of Positional Isomers

The synthesis of 3-(tetrazol-5-YL)phenylboronic acid from precursors like 3-cyanophenylboronic acid via [2+3] cycloaddition with an azide (B81097) source presents a challenge in controlling regioselectivity. The formation of the corresponding positional isomer, 4-(tetrazol-5-YL)phenylboronic acid, is a potential side reaction.

The regioselectivity of the azide-alkyne cycloaddition, a related transformation, has been studied extensively. rsc.orgnih.gov These studies reveal that the electronic nature of the substituents on the alkyne and the azide, as well as the presence of a catalyst, can significantly influence the regiochemical outcome. rsc.orgnih.gov In the context of nitrile cycloadditions, the electron-withdrawing or -donating properties of the substituent on the benzonitrile (B105546) ring can direct the approach of the azide anion, thus influencing the ratio of the resulting 1,5- versus 2,5-disubstituted tetrazole isomers. Theoretical studies using Density Functional Theory (DFT) have been employed to understand and predict the regioselectivity in such cycloaddition reactions. rsc.orgbohrium.com

For instance, in the synthesis of substituted 1,2,3-triazoles, another class of five-membered nitrogen heterocycles, the regioselectivity is explained by the favorable two-center interaction between the reactants. rsc.org Similar principles can be applied to rationalize and control the regioselective synthesis of this compound over its 4-substituted isomer. The choice of solvent and the potential use of organocatalysts can also play a crucial role in directing the reaction towards the desired regioisomer. nih.gov

Innovative Synthetic Transformations and Mechanistic Investigations

One-Pot Synthetic Procedures for this compound

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methodologies have been developed for the synthesis of tetrazole derivatives, which can be adapted for the preparation of this compound.

A common one-pot approach involves the in-situ generation of the tetrazole ring from a nitrile precursor followed by subsequent functionalization. For example, a one-pot synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides has been reported, which involves the cyclization of benzoylacetonitrile (B15868) with phenylhydrazine (B124118) followed by acylation without isolation of the intermediate. researchgate.net A similar strategy could be envisioned for this compound, starting from 3-cyanophenylboronic acid or a protected derivative.

Another relevant one-pot procedure is the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones under solvent-free conditions, followed by elimination in a superbasic medium. beilstein-journals.org This highlights the potential of sequential one-pot reactions to build complex heterocyclic systems.

A plausible one-pot synthesis of this compound could involve the reaction of 3-bromobenzonitrile (B1265711) with a borylating agent and an azide source in a single reaction vessel. The choice of catalyst and reaction conditions would be critical to ensure the compatibility of the multiple reaction steps.

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Reference |

| 3-Cyanophenylboronic acid | Sodium Azide | Zinc Chloride | Water | Reflux | This compound | Not specified | nih.gov |

| 3-Bromobenzonitrile | Bis(pinacolato)diboron, Sodium Azide | Palladium Catalyst, Base | Organic Solvent | Heating | This compound | Not specified | Conceptual |

Table 1: Hypothetical One-Pot Synthetic Routes to this compound. This table presents conceptual one-pot reaction schemes based on existing methodologies for similar compounds. Specific yields and conditions would require experimental validation.

Scope and Limitations of Precursor Selection

The choice of precursors significantly impacts the feasibility and efficiency of the synthesis of this compound.

Starting from Benzonitrile Derivatives: The most direct route involves the [2+3] cycloaddition of an azide to a substituted benzonitrile. The nature of the substituent on the benzonitrile ring plays a crucial role. Electron-withdrawing groups generally facilitate the cycloaddition reaction. Therefore, starting from 3-cyanobenzonitrile and introducing the boronic acid functionality later, or using 3-cyanophenylboronic acid directly, are viable strategies. However, the presence of the boronic acid group, which can be sensitive to certain reaction conditions, needs to be considered. Protection of the boronic acid moiety as a boronate ester, such as a pinacol ester, is a common strategy to circumvent this issue.

Starting from Aryl Halides: An alternative approach begins with a 3-halo-substituted phenyltetrazole, followed by the introduction of the boronic acid group. For instance, a metal-free borylation of 5-(3-chlorophenyl)-1H-tetrazole could be a potential route. The success of this approach depends on the availability and stability of the starting halophenyltetrazole and the efficiency of the borylation step. The reactivity of the aryl halide (I > Br > Cl) will influence the reaction conditions required for the borylation.

Limitations: A key limitation in precursor selection is the potential for undesired side reactions. For example, when using precursors with multiple reactive sites, chemoselectivity becomes a critical issue. The synthesis of the positional isomer, 4-(tetrazol-5-YL)phenylboronic acid, is a common challenge that needs to be addressed through careful selection of precursors and optimization of reaction conditions to ensure regioselectivity. Furthermore, the stability of the tetrazole ring and the boronic acid group under the chosen reaction conditions must be taken into account.

Applications of 3 Tetrazol 5 Yl Phenylboronic Acid in Medicinal Chemistry and Pharmaceutical Discovery

Tetrazoles as Bioisosteric Replacements for Carboxylic Acids

A fundamental strategy in modern drug design is bioisosterism, where a functional group in a parent drug molecule is replaced by another group with similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic parameters. researchgate.nettandfonline.com The 5-substituted-1H-tetrazole ring is one of the most common and effective bioisosteres for the carboxylic acid group. beilstein-journals.orgresearchgate.net This substitution is a widely used tactic in medicinal chemistry to discover more selective and potent drug candidates. researchgate.net

The success of the tetrazole ring as a surrogate for a carboxylic acid lies in their remarkable similarity in key physicochemical properties. The pKa of 5-substituted tetrazoles (typically 4.5-4.9) is very close to that of carboxylic acids (4.2-4.4), ensuring a similar ionization state at physiological pH. nih.govacs.org Furthermore, they share a similar size and a comparable molecular electrostatic potential, which allows the tetrazole to engage in similar receptor-ligand interactions as the carboxylic acid it replaces. nih.govacs.org The delocalization of the negative charge across the larger surface area of the tetrazole ring can also be favorable for protein-ligand binding. acs.org

Computational studies have confirmed the electronic and molecular similarity between molecules containing carboxylic acids and their tetrazole bioisosteres. nih.gov The tetrazole ring can form multiple hydrogen bonds with receptor sites, sometimes leading to increased binding affinity compared to the corresponding carboxylate. nih.govacs.org However, the spatial orientation of these interactions differs; the tetrazolyl group forms four orthogonal hydrogen bonds in the plane of the ring, whereas the carboxylate forms four hydrogen bonds along the O-C-O plane. nih.gov

| Property | Carboxylic Acid | 5-Substituted Tetrazole | Reference |

|---|---|---|---|

| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 | nih.govacs.org |

| Ionization at pH 7.4 | Primarily ionized (carboxylate) | Primarily ionized (tetrazolate) | nih.gov |

| Lipophilicity of Anion | Lower | ~10-fold more lipophilic than corresponding carboxylate | nih.govacs.org |

| Hydrogen Bonding | Forms H-bonds along the O-C-O plane | Forms four orthogonal H-bonds in the ring plane | nih.gov |

A significant advantage of replacing a carboxylic acid with a tetrazole is the enhancement of metabolic stability. tandfonline.combenthamdirect.com Carboxylic acid groups are susceptible to metabolic transformations in the liver, whereas the tetrazole ring is generally more resistant to such degradation pathways. tandfonline.comacs.org This increased stability can lead to a prolonged biological half-life for the drug molecule. nih.govacs.org

Furthermore, the tetrazole moiety can improve a compound's pharmacokinetic profile by increasing its lipophilicity. nih.gov Anionic tetrazoles are almost ten times more lipophilic than their corresponding carboxylates. nih.govacs.org This property can lead to better membrane penetration and potentially improved oral bioavailability, which are critical factors in drug development. tandfonline.comnih.gov

Utilization in the Synthesis of Therapeutically Relevant Agents

3-(Tetrazol-5-yl)phenylboronic acid is a key intermediate for incorporating the tetrazolyl-phenyl scaffold into more complex molecular architectures. chemimpex.com Its dual functionality allows chemists to leverage the bioisosteric properties of the tetrazole while using the boronic acid group for versatile carbon-carbon bond formation, making it a valuable tool in drug discovery. chemimpex.comnih.gov

The tetrazole ring system is a core component of numerous clinically approved drugs with a wide range of activities, including antibacterial, antihypertensive, and antifungal properties. tandfonline.comresearchgate.net The synthesis of novel tetrazole derivatives is an active area of research for new therapeutic agents targeting various diseases. benthamdirect.comnih.gov For instance, this compound can be used to synthesize novel pyrrole (B145914) derivatives that have been investigated as potential HIV-1 fusion inhibitors. nih.gov The structure allows for the strategic placement of the acidic tetrazole group, which can interact with key binding sites in biological targets like the HIV-1 gp41 protein. nih.gov

The design of new drug leads often involves creating libraries of compounds with diverse structures for screening. beilstein-journals.org this compound serves as a building block in such synthetic endeavors. chemimpex.com Its presence in a molecule provides an acidic handle (the tetrazole) that can mimic a carboxylic acid, combined with a boronic acid group ready for diversification through cross-coupling reactions. acs.orgnih.gov This approach has been used to generate novel compounds for various therapeutic targets, including γ-secretase inhibitors for potential Alzheimer's disease treatment and inhibitors of phosphodiesterase 3 (PDE3) for cardiotonic agents. researchgate.netresearchgate.net

Both the phenylboronic acid and tetrazole moieties have been independently investigated for their potential in oncology, making this compound a compound of interest for developing anti-cancer agents. benthamdirect.comnih.gov

Phenylboronic acid (PBA) and its derivatives have emerged as promising agents for targeting cancer cells. nih.govresearchgate.net They have the ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells, a phenomenon known as hypersialylation. researchgate.net This interaction forms the basis for targeted cancer therapy and diagnostics. nih.gov Studies have shown that PBA can inhibit the migration of prostate cancer cells and induce growth arrest. nih.gov Furthermore, some boronic acid-based compounds, such as the proteasome inhibitor bortezomib, are successful anti-cancer drugs. nih.govnih.gov

The tetrazole heterocycle is also found in compounds with documented anti-cancer properties. benthamdirect.comresearchgate.net The metabolic stability and unique interaction capabilities of the tetrazole ring make it an attractive component in the design of new oncology drugs. tandfonline.comnih.gov Therefore, the combination of a phenylboronic acid group with a tetrazole ring in a single molecule like this compound provides a logical starting point for synthesizing novel compounds with potential anti-cancer activity. chemimpex.com

Design and Synthesis of Drug Leads and Candidates

Enzyme Inhibition Studies (e.g., β-Lactamase Inhibition)

Derivatives of phenylboronic acid have been investigated as inhibitors of serine β-lactamases (SBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov A study focusing on a series of phenylboronic acid derivatives demonstrated their inhibitory activity against class A carbapenemases (KPC-2 and GES-5) and class C cephalosporinases (AmpC). nih.gov The research highlighted the importance of the substitution pattern on the phenyl ring for inhibitory potency. For instance, ortho-substituted derivatives showed improved affinity for KPC-2, while meta-substituted derivatives exhibited a decrease in affinity against class A enzymes. nih.gov This suggests that the orientation of substituents plays a crucial role in the specific interactions within the enzyme's binding pocket. nih.gov

Kinetic studies and X-ray crystallography have been employed to understand the mechanism of inhibition. nih.gov For example, the co-crystallization of a [3-(2-carboxyvinyl)phenyl]boronic acid derivative with Pseudomonas aeruginosa AmpC provided insights into the binding mode within the active site. nih.gov These studies are vital for the rational design of broad-spectrum β-lactamase inhibitors that can restore the efficacy of existing antibiotics. nih.gov

Exploration of Antimicrobial and Antiviral Properties

The phenylboronic acid moiety has garnered attention for its potential antibacterial and antibiofilm activities. frontiersin.org Research has shown that certain halogenated phenylboronic acid derivatives exhibit efficacy against pathogenic bacteria such as Vibrio parahaemolyticus and Vibrio harveyi. frontiersin.orgnih.gov For example, 3,5-diiodo-2-methoxyphenylboronic acid and 2-fluoro-5-iodophenylboronic acid have demonstrated minimum inhibitory concentrations (MICs) of 100 μg/mL against the planktonic growth of V. parahaemolyticus and have been shown to prevent biofilm formation in a dose-dependent manner. frontiersin.orgnih.gov These compounds were also found to diminish several virulence factors, including motility, fimbrial agglutination, and hydrophobicity. frontiersin.orgnih.gov

In the realm of antiviral research, phenylboronic acids have been explored as potential therapeutic agents against highly glycosylated enveloped viruses like HIV-1. nih.gov The rationale is based on their ability to bind to the cis-diol functionalities present in carbohydrate structures on the viral envelope. nih.gov A study involving a library of bisphenylboronic acids with varying linker lengths investigated their activity against a range of enveloped viruses. nih.gov While these specific compounds did not show significant antiviral activity, the study concluded that a higher concentration of phenylboronate (B1261982) groups, leading to multivalency, might be necessary to achieve potent binding to viral glycoproteins like gp120 and elicit an antiviral effect. nih.gov The low toxicity observed for these boronic acids encourages further investigation into this class of compounds as potential antiviral agents. nih.gov

Research into Antinociceptive and Anticonvulsant Effects

The tetrazole moiety, a key component of this compound, is found in various compounds investigated for their effects on the central nervous system. Research into tetrazole derivatives has revealed potential antinociceptive (pain-relieving) and anticonvulsant properties.

One study synthesized a series of substituted-{5-[2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]tetrazol-1-yl}alkanones and screened them for antinociceptive activity. nih.gov The results, obtained from acetic acid-induced writhing and hot plate methods, indicated that certain derivatives possessed significant analgesic properties, with 1-phenyl-2-{5-[2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]tetrazol-1-yl}ethanone emerging as the most potent compound in the series. nih.gov Another study focused on a new triazole derivative, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096), and demonstrated its antinociceptive and anti-inflammatory effects. nih.govresearchgate.net The oral administration of LQFM-096 was found to decrease pain responses in various mouse models, and its mechanism of action was suggested to involve the modulation of opioid and KATP pathways. nih.govresearchgate.net

In the area of anticonvulsant research, a novel series of 3-aryl-5H-2,3-benzodiazepines, which can be conceptually related to structures containing aromatic rings, demonstrated good in vivo anticonvulsant activity in the maximal electroshock seizure test in mice. nih.gov These compounds were identified as AMPA receptor antagonists. nih.gov Furthermore, a study on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones revealed potent anti-MES and anti-PTZ induced seizure activities. mdpi.com The most promising compound from this series was found to significantly increase the levels of the inhibitory neurotransmitter GABA in the brain, suggesting a GABAergic mechanism for its anticonvulsant action. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of phenylboronic acid, SAR studies have provided valuable insights into the structural requirements for various biological activities.

In the context of enzyme inhibition, as discussed with β-lactamases, the position and nature of substituents on the phenyl ring are critical determinants of inhibitory potency and selectivity. nih.gov For instance, the improved affinity of ortho-substituted derivatives against KPC-2 and GES-5 highlights the importance of the substituent's orientation for specific interactions within the enzyme's active site. nih.gov

SAR studies on pyrazole-based inhibitors of meprin α and β also offer relevant insights. nih.gov The investigation of 3,4,5-substituted pyrazole (B372694) derivatives revealed that even a simple 3,5-diphenylpyrazole (B73989) exhibited high inhibitory activity. nih.gov The introduction of different substituents at various positions allowed for a detailed exploration of the SAR, leading to the optimization of these compounds as selective metalloprotease inhibitors. nih.gov

Similarly, in the development of anti-mycobacterial agents, SAR studies on 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been conducted. mdpi.com These studies identified that analogues containing a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, exhibited potent inhibition of Mycobacterium tuberculosis growth. mdpi.com

The flexibility of the tetrazole ring in mono-substituted derivatives also highlights their potential across a range of therapeutic applications, and the synthesis of various derivatives is key to enhancing their utility in drug development. researchgate.net

Rational Drug Design and Ligand-Target Interactions

The process of rational drug design for compounds like this compound and its derivatives heavily relies on understanding their interactions with biological targets at a molecular level. This is where computational techniques such as molecular docking and binding affinity predictions play a pivotal role.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in understanding the binding modes of potential drug candidates and in predicting their binding affinities.

For instance, molecular docking studies have been used to rationalize the binding affinity of phenylboronic acid derivatives to β-lactamases like GES-5. nih.gov These calculations help to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. In another example, docking simulations of tyrosinase inhibitors suggested that the mechanism of action involved key residues that formed hydrogen bonding interactions with the compounds. nih.gov

Molecular docking has also been applied to tetrazole derivatives to explore their potential as antiparasitic agents. researchgate.net In one study, derivatives showed promising binding energies comparable to the reference drug, suggesting their potential as effective inhibitors. researchgate.net The soundness of docking results, when in agreement with pharmacophore models, can be effectively utilized to design inhibitors with improved affinity for their target. nih.gov

Understanding Molecular Recognition Processes

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. Understanding these processes is fundamental to drug design. The unique chemical properties of this compound, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, make it an interesting subject for studying molecular recognition. chemimpex.com

X-ray crystallography provides experimental evidence of these interactions. The co-crystallization of a phenylboronic acid derivative with AmpC, for example, offered a detailed picture of the molecular recognition process within the enzyme's active site, revealing the key interactions responsible for binding. nih.gov

The tetrazole ring itself is a significant contributor to molecular recognition. It is often used as a bioisostere for carboxylic acids, meaning it has similar physical and chemical properties that allow it to interact with the same biological targets. chemenu.com The tetrazole moiety can participate in hydrogen bonding and other non-covalent interactions, which are crucial for ligand binding and biological activity. osti.gov Docking studies with tetrazole-based inhibitors have shown that the tetrazole can form key hydrogen bonds with residues in the active site of enzymes like DapE, a bacterial enzyme. osti.gov

Applications in Materials Science and the Development of Advanced Functional Materials

Incorporation into Polymeric Architectures and Hybrid Materials

The dual functionality of 3-(tetrazol-5-yl)phenylboronic acid allows for its integration into diverse macromolecular structures, including polymers and hybrid materials. Phenylboronic acid (PBA) and its derivatives are key in creating stimuli-responsive polymers due to the reversible nature of the boronate esters they form with diol-containing molecules. nih.gov This interaction is sensitive to pH, which allows for the design of materials that respond to changes in their environment. nih.gov

The tetrazole component of the molecule provides a site for coordination with metal ions, enabling the formation of metal-organic frameworks (MOFs) and other hybrid materials. acs.org For example, a gelator molecule containing multiple tetrazole groups has been shown to coordinate with palladium ions, leading to the formation of stable nanostructured metallogels. acs.orgacs.org These gels can then be converted into xerogels, which are porous materials with catalytic applications. acs.org The ability to form such hybrid materials opens up possibilities for creating materials with tailored porosity, stability, and catalytic activity.

Fabrication of Novel Sensor Technologies

The distinct chemical properties of the boronic acid and tetrazole groups are leveraged in the development of sophisticated sensor technologies. Boronic acid-based sensors are particularly noted for their ability to detect carbohydrates. soton.ac.uknih.gov

Chemo- and Biosensors for Analyte Detection

This compound is a versatile building block for creating chemo- and biosensors for a variety of analytes. chemimpex.com The boronic acid group's interaction with diols is a primary mechanism for sensing. mdpi.com This has been extensively used in developing sensors for biologically important molecules. mdpi.com

Furthermore, the tetrazole moiety can be used to design sensors for other analytes, such as metal ions. For instance, an azulene-tetrazole derivative has been used to create chemically modified electrodes for the detection of heavy metal ions like lead(II), cadmium(II), copper(II), and mercury(II). mdpi.com These sensors operate by the complexation of the metal ions with the tetrazole ligand immobilized on the electrode surface. mdpi.com The combination of the two functional groups allows for the development of multi-analyte sensors or sensors with enhanced selectivity and sensitivity.

Selective Carbohydrate Sensing Mechanisms

The ability of boronic acids to form reversible covalent bonds with cis-diols is the foundation of their use in carbohydrate sensors. soton.ac.uknih.govresearchgate.net This interaction is highly specific and allows for the detection of various sugars. soton.ac.uk The binding of a saccharide to the boronic acid group can lead to a change in the electronic properties of the molecule, which can be detected through various methods, including fluorescence, colorimetric, or electrochemical signals. soton.ac.ukmdpi.com

Below is an interactive table summarizing the sensing mechanisms:

| Sensing Mechanism | Description | Detected Analyte(s) |

| Fluorescence | The binding of a diol-containing analyte to the boronic acid group alters the fluorescence properties of an attached fluorophore, often through modulation of photoinduced electron transfer (PET) or by preventing vibrational quenching. nih.gov | Carbohydrates (e.g., glucose, fructose) soton.ac.uknih.gov |

| Electrochemical | The formation of a boronate ester with a saccharide can alter the electrochemical properties of the sensor molecule, leading to a measurable change in current or potential. mdpi.com | Glycoproteins, Saccharides mdpi.com |

| Colorimetric | Analyte binding causes a visible color change in the sensor molecule. | Carbohydrates soton.ac.uk |

Catalytic Roles of this compound

The distinct functionalities of this compound also lend themselves to applications in catalysis, where the molecule can act as a ligand or as a catalyst itself in both homogeneous and heterogeneous systems.

Ligand Design in Metal-Catalyzed Processes

The tetrazole group in this compound is an effective coordinating agent for various metal ions, making it a valuable ligand in metal-catalyzed reactions. acs.org Tetrazole-containing ligands have been shown to form stable complexes with transition metals like palladium. acs.orgacs.org These complexes can exhibit high catalytic activity in a range of organic transformations. For example, palladium catalysts supported by tetrazole-functionalized ligands have demonstrated excellent performance in Suzuki-Miyaura coupling reactions and [3+2] cycloaddition reactions for the synthesis of tetrazole derivatives. acs.orgacs.org The boronic acid group can also play a role in modulating the electronic properties of the metal center or in providing a secondary interaction site for the substrate, potentially enhancing catalytic efficiency and selectivity.

Homogeneous and Heterogeneous Catalysis

The versatile nature of this compound allows for its use in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the molecule or its metal complexes are dissolved in the reaction medium.

For heterogeneous catalysis, the molecule can be immobilized on a solid support. A notable example is the use of a tetrazole-based gelator to create a palladium-containing metallogel. acs.orgacs.org This gel can be converted into a xerogel, which acts as a recyclable heterogeneous catalyst. acs.orgacs.org These solid catalysts are easily separated from the reaction mixture, simplifying product purification and allowing for the reuse of the catalyst over multiple cycles with minimal loss of activity. acs.orgacs.org Research has also explored the use of silica-boric acid as a reusable catalyst for tetrazole synthesis, highlighting the potential for boronic acid-containing materials in green and sustainable chemistry. researchgate.net

Principles of Supramolecular Assembly and Self-Organized Structures

The boronic acid group, -B(OH)₂, is a powerful structure-directing unit. It can act as a hydrogen bond donor through its hydroxyl groups and as a Lewis acidic center. Phenylboronic acids can exist in different conformations, such as syn,syn, syn,anti, and anti,anti, with the syn,anti conformation being energetically favored in the native state. However, in the context of molecular complexes and co-crystals, the less favorable syn,syn conformation can be adopted to facilitate specific hydrogen bonding patterns with N-donor compounds. researchgate.net This conformational flexibility allows for the formation of various supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. A common synthon is the formation of a cyclic boronic acid dimer through self-complementary O-H···O hydrogen bonds.

The tetrazole ring is a bioisostere of the carboxylic acid group and is a highly effective participant in hydrogen bonding and coordination chemistry. nih.gov As a five-membered aromatic heterocycle with four nitrogen atoms, it can act as both a hydrogen bond donor (N-H) and acceptor (N). nih.gov This dual nature facilitates the formation of robust hydrogen-bonded networks. Furthermore, the aromatic character of the tetrazole ring allows it to engage in π-π stacking interactions, which contribute to the stabilization of the resulting supramolecular architectures. nih.gov

In the case of this compound, the interplay between the boronic acid and tetrazole functionalities leads to complex self-assembly. The boronic acid can form dimers, while the tetrazole ring can form its own hydrogen-bonded chains or rings. More intricate structures arise from the hydrogen bonding between the boronic acid's hydroxyl groups and the nitrogen atoms of the tetrazole ring, creating heterodimeric interactions. researchgate.net These interactions can lead to the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks.

Research on related structures provides insight into the potential assemblies of this compound. For instance, studies on a cobalt complex with 1,3-benzeneditetrazol-5-yl have revealed the formation of a three-dimensional supramolecular network. nih.govnih.gov In this structure, stacking interactions and trifurcated hydrogen bonds involving a chloride counterion, coordinated water molecules, and the protonated tetrazole groups are key to the assembly. nih.govnih.gov This highlights the capacity of tetrazole-containing molecules to form extensive and well-defined supramolecular architectures. The combination of the phenyl ring and the tetrazole ring in this compound also allows for significant π-π stacking interactions, further directing the self-organization of the molecules into ordered structures. The understanding of these non-covalent interactions is fundamental to the field of crystal engineering, enabling the rational design of materials with specific network topologies and properties. rsc.org

The following table summarizes the key non-covalent interactions and their roles in the supramolecular assembly of this compound:

| Interaction Type | Participating Groups | Resulting Supramolecular Motif |

| Hydrogen Bonding (Self-association) | Boronic Acid - Boronic Acid | Cyclic Dimers |

| Hydrogen Bonding (Self-association) | Tetrazole - Tetrazole | Chains or Rings |

| Hydrogen Bonding (Hetero-association) | Boronic Acid - Tetrazole | Heterodimers, Chains, Layers |

| π-π Stacking | Phenyl Ring - Phenyl Ring | Stacked Columns |

| π-π Stacking | Tetrazole Ring - Tetrazole Ring | Stacked Columns |

| π-π Stacking | Phenyl Ring - Tetrazole Ring | Alternating Stacked Columns |

Applications in Bioconjugation and Chemical Biology Research

Exploitation of Reversible Covalent Bond Formation with Diols

A cornerstone of boronic acid chemistry is its ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters. nih.govrsc.org This interaction is dynamic and pH-dependent, making it a powerful tool for creating responsive biomaterials and sensing systems. nih.govresearchgate.net The boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form is more reactive towards diols. The formation of the boronate ester is favored at pH values above the pKa of the boronic acid, where the tetrahedral, anionic form predominates. rsc.orgresearchgate.net Conversely, lowering the pH below the pKa of the boronic acid can lead to the dissociation of the ester, allowing for the controlled release of the diol-containing molecule. acs.org

The strength of the interaction between a boronic acid and a diol is influenced by several factors, including the pKa of the boronic acid, the pKa of the diol, the stereochemistry of the diol, and the surrounding environment. acs.org For instance, boronic acids generally exhibit a higher affinity for saccharides with cis-diols in a furanose ring structure. mdpi.com The presence of electron-withdrawing groups on the phenyl ring of the boronic acid can lower its pKa, facilitating ester formation at or near physiological pH. researchgate.net This tunable reactivity is a key advantage in designing systems for biological applications.

While specific binding constant data for 3-(Tetrazol-5-yl)phenylboronic acid with various diols is not extensively documented in publicly available literature, the general principles of boronic acid-diol interactions apply. The tetrazole ring, being an electron-withdrawing group, is expected to lower the pKa of the boronic acid compared to unsubstituted phenylboronic acid, potentially enhancing its ability to bind diols at physiological pH. This property is highly desirable for applications in biological systems.

Table 1: General Factors Influencing Boronic Acid-Diol Interactions

| Factor | Influence on Boronate Ester Formation | Reference |

| pH | Formation is favored at pH > pKa of the boronic acid. | rsc.org |

| pKa of Boronic Acid | Lower pKa allows for binding at more neutral pH. | researchgate.net |

| Diol Structure | Higher affinity for cis-diols, particularly in furanose rings. | mdpi.com |

| Substituents on Phenyl Ring | Electron-withdrawing groups lower the pKa of the boronic acid. | researchgate.net |

Strategies for Biomolecule Labeling and Immobilization

The reversible covalent chemistry of boronic acids has been harnessed to develop various strategies for the labeling and immobilization of biomolecules, such as proteins and carbohydrates. acs.org These techniques offer an alternative to traditional methods that often rely on the formation of irreversible covalent bonds.

One common strategy involves the immobilization of glycoproteins onto boronic acid-functionalized supports. mdpi.com Many proteins are glycosylated, meaning they have carbohydrate chains (glycans) attached to them, which often contain the cis-diol motifs necessary for binding to boronic acids. This interaction can be used to selectively capture and immobilize glycoproteins from complex biological samples. For example, 3-aminophenylboronic acid has been used to create affinity chromatography matrices for the separation of glycated proteins. nih.gov The immobilized proteins can then be released by changing the pH or by introducing a competing diol-containing molecule. acs.org

Another approach involves the direct conjugation of boronic acid derivatives to biomolecules to create "boron-lectins" or lectin mimetics. rsc.org These engineered biomolecules can then be used to recognize and bind to specific carbohydrate structures on other molecules or on cell surfaces. For instance, bovine serum albumin (BSA) has been conjugated with phenylboronic acid to create a synthetic lectin capable of recognizing and binding to specific sugars. acs.org

Furthermore, boronic acids can be used to create responsive hydrogels for encapsulating and releasing biomolecules. nih.gov These hydrogels are formed by cross-linking polymers containing boronic acid moieties with polymers containing diol groups. The resulting hydrogel can be designed to swell or degrade in response to changes in pH or the presence of specific saccharides, thereby releasing an encapsulated therapeutic or diagnostic agent.

Table 2: Strategies for Biomolecule Manipulation Using Phenylboronic Acids

| Strategy | Description | Example Application | References |

| Affinity Chromatography | Immobilization of glycoproteins on boronic acid-functionalized solid supports. | Separation of glycated hemoglobin. | acs.orgnih.gov |

| Lectin Mimetics | Conjugation of boronic acids to proteins to create synthetic carbohydrate-binding molecules. | Development of synthetic antibodies with carbohydrate specificity. | rsc.orgacs.org |

| Responsive Hydrogels | Formation of cross-linked polymer networks for controlled release. | Encapsulation and glucose-responsive release of insulin. | nih.gov |

| Bioconjugation | Covalent labeling of biomolecules for detection and analysis. | Fluorescent labeling of proteins for imaging. | nih.gov |

Development of Targeted Delivery Systems Utilizing Boronic Acid Interactions

A particularly promising application of phenylboronic acids in chemical biology is the development of targeted drug delivery systems, especially for cancer therapy. nih.govnih.gov Many cancer cells overexpress sialic acid residues on their surface glycoproteins and glycolipids. acs.org Sialic acids are nine-carbon sugars that contain a vicinal diol moiety, making them ideal targets for boronic acids.

The interaction between phenylboronic acid and sialic acid is pH-dependent, with enhanced binding affinity in the slightly acidic microenvironment characteristic of many solid tumors (pH 6.5-7.2) compared to the physiological pH of healthy tissues (pH 7.4). nih.govsci-hub.se This pH-sensitive targeting provides a mechanism for the selective delivery of therapeutic agents to cancer cells, potentially reducing off-target toxicity.

Nanoparticles decorated with phenylboronic acid derivatives have been shown to exhibit enhanced accumulation in tumors and increased cellular uptake by cancer cells. mdpi.comacs.org These nanoparticles can be loaded with chemotherapeutic drugs, and the targeted delivery via the boronic acid-sialic acid interaction can lead to a higher concentration of the drug at the tumor site, thereby improving therapeutic efficacy. mdpi.com For example, nanoparticles functionalized with phenylboronic acid have been used to deliver doxorubicin (B1662922) to cancer cells, resulting in improved antitumor activity.

Table 3: Phenylboronic Acid-Based Targeted Delivery Systems

| Delivery System | Targeting Ligand | Target | Key Findings | References |

| Polymeric Nanoparticles | Phenylboronic Acid | Sialic Acid on Cancer Cells | Enhanced tumor accumulation and cellular uptake of doxorubicin. | mdpi.com |

| Lipid Nanoparticles | Phenylboronic Acid | Sialic Acid on Breast Cancer Cells | Improved delivery of a gamma-secretase inhibitor to triple-negative breast cancer cells. | |

| Polyethylenimine (PEI) Nanovectors | Phenylboronic Acid-grafted PEI | Sialic Acid on Cancer Cells | Robustly enhanced siRNA delivery for cancer therapy. | acs.org |

| Natural Killer (NK) Cells | Surface-decorated with Phenylboronic Acid | Sialic Acid on Cancer Cells | Enhanced anticancer efficacy of NK cells against various cancer cell lines. | acs.org |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3-(Tetrazol-5-yl)phenylboronic acid in solution. Both ¹H and ¹³C NMR are instrumental in this process.

¹H NMR spectroscopy provides information on the number and environment of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring and the acidic protons of the boronic acid and tetrazole groups. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the unambiguous assignment of each proton. The protons of the boronic acid group, -B(OH)₂, are typically broad and their chemical shift can be solvent-dependent. The N-H proton of the tetrazole ring would also present a characteristic signal.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal. The chemical shifts of the carbon atoms in the phenyl ring, the tetrazole ring, and the carbon atom attached to the boron are expected in specific regions of the spectrum, confirming the connectivity of the molecule.

While commercial sources confirm that the ¹H-NMR spectrum is "Consistent with structure," specific, publicly available, detailed spectral data with assigned chemical shifts and coupling constants for this compound is not readily found in the scientific literature or chemical databases. thermofisher.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display characteristic absorption bands for the O-H stretching of the boronic acid and the N-H stretching of the tetrazole ring, typically appearing as broad bands in the high-frequency region (around 3400-2500 cm⁻¹). Other key vibrations include the B-O stretching of the boronic acid, C=C stretching of the aromatic ring, and the various stretching and bending vibrations of the tetrazole ring. Although supplier data indicates that the IR spectrum "Conforms" to the structure, a detailed list of absorption frequencies is not provided. thermofisher.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl ring and the tetrazole moiety, which are chromophores, would result in characteristic absorption maxima (λ_max) in the UV region of the electromagnetic spectrum. The position and intensity of these absorptions can be influenced by the solvent and the pH of the solution. Specific UV-Vis spectral data for this compound, including absorption maxima and molar absorptivity values, are not widely available in public literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (189.97 g/mol ). The fragmentation pattern would arise from the cleavage of the molecule at its weakest bonds. Expected fragmentation could include the loss of water (H₂O) from the boronic acid group, loss of the boronic acid group itself, and fragmentation of the tetrazole ring, which can characteristically lose a molecule of nitrogen (N₂). Analysis of these fragments helps to confirm the presence of the different structural components of the molecule. Detailed mass spectrometry data, including a characterization of the fragmentation pathways for this specific compound, is not extensively documented in publicly accessible sources.

Chromatographic Separation Methods for Purity and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound. Chemical suppliers often report purity levels of ≥95% or ≥97% as determined by HPLC. thermofisher.comchemimpex.com The choice of the stationary phase (e.g., C18 reverse-phase column) and the mobile phase (a mixture of solvents like acetonitrile (B52724) and water, often with an acidic modifier like formic acid) is critical for achieving good separation from any impurities or starting materials. The retention time of the compound under specific HPLC conditions is a key parameter for its identification.

Other chromatographic techniques like gas chromatography (GC) may be less suitable for this compound due to its low volatility and the presence of polar functional groups, which could lead to decomposition at high temperatures unless derivatized. Thin-layer chromatography (TLC) can be used for rapid qualitative monitoring of reactions and for preliminary purity checks.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry.

Intermolecular interactions: Details of how the molecules are packed in the crystal, including hydrogen bonding involving the boronic acid and tetrazole groups.

Crystal system and space group: Information about the symmetry of the crystal.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases.

Computational Chemistry and Theoretical Modeling of 3 Tetrazol 5 Yl Phenylboronic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

This section would ideally present data derived from quantum chemical calculations to describe the fundamental electronic properties of the molecule.

Computational Exploration of Reaction Mechanisms and Pathways

Theoretical modeling could be used to investigate potential reaction mechanisms involving 3-(Tetrazol-5-yl)phenylboronic acid. For instance, its participation in Suzuki-Miyaura cross-coupling reactions could be modeled to identify transition states, calculate activation energies, and determine the reaction profile. This would provide insights into the reaction kinetics and the feasibility of different pathways.

Prediction of Chemical Behavior and Interactions

Computational methods can also predict how this compound interacts with other molecules. Docking studies, for example, could model its binding to biological targets like enzymes, predicting binding affinities and interaction modes. This is particularly relevant given that both tetrazole and boronic acid moieties are recognized pharmacophores in drug discovery. Such studies would elucidate potential hydrogen bonding, electrostatic, and van der Waals interactions.

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

The imperative for environmentally benign chemical processes is driving innovation in the synthesis of 3-(tetrazol-5-yl)phenylboronic acid and its derivatives. Current research is actively exploring greener reaction conditions, such as the use of water as a solvent and the development of reusable catalysts, to minimize the environmental footprint of synthetic procedures. researchgate.net

One promising approach involves the use of heterogeneous catalysts, like silica (B1680970) sulfuric acid, which can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. semanticscholar.org This not only reduces waste but also improves the cost-effectiveness of the synthesis. semanticscholar.org Furthermore, methods are being developed to carry out reactions under milder conditions, such as lower temperatures and pressures, thereby reducing energy consumption. acs.org The [3+2] cycloaddition reaction, a key step in forming the tetrazole ring, is a particular focus for optimization, with various catalytic systems being investigated to enhance efficiency and sustainability. acs.orgsemanticscholar.org

Expansion into Underexplored Biological Targets and Disease Areas

The unique properties of this compound make it a compelling candidate for the development of novel therapeutics. The tetrazole group's ability to mimic a carboxylic acid allows it to interact with a wide range of biological targets, while its resistance to metabolic degradation offers a potential advantage over traditional drug candidates. vu.edu.ausemanticscholar.org

Researchers are actively investigating the potential of this compound and its derivatives to inhibit enzymes implicated in various diseases. Boronic acids, in general, have shown significant promise as inhibitors of serine proteases, a class of enzymes involved in numerous physiological processes. rsc.org The exploration of this compound's inhibitory activity against novel biological targets is a burgeoning area of research. Its derivatives are being explored for their potential as antimicrobial, antiviral, anti-inflammatory, and antitumor agents. mdpi.com

Rational Design of Next-Generation Materials with Tunable Functionalities

The capacity of the boronic acid group to form reversible covalent bonds with diols is being harnessed to create advanced materials with tunable properties. acs.org This dynamic nature allows for the development of "smart" materials that can respond to specific stimuli, such as changes in pH or the presence of certain molecules. rsc.orgresearchgate.net

One exciting application is in the creation of self-healing materials. acs.org By incorporating this compound into polymer networks, it is possible to create gels that can repair themselves after being damaged. acs.orgresearchgate.net These materials have potential applications in a wide range of fields, from biomedical devices to coatings. Furthermore, the ability to fine-tune the electronic properties of boronic acids makes them valuable components in the development of sensors and catalysts. nih.gov The functionalization of materials with this compound can lead to enhanced rheological and photophysical properties. acs.org

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research is set to revolutionize the discovery and development of new molecules like this compound. nih.gov These powerful computational tools can analyze vast datasets to predict the properties and activities of novel compounds, significantly accelerating the research and development process. nih.gov

AI algorithms can be employed for de novo drug design, generating new molecular structures with optimized properties for specific biological targets. nih.gov This approach can drastically reduce the time and cost associated with traditional drug discovery methods. nih.gov In materials science, AI can be used to predict the properties of new materials based on their chemical structure, enabling the rational design of materials with specific functionalities. drugdiscoverychemistry.com By integrating AI and ML, researchers can more efficiently explore the vast chemical space surrounding this compound, unlocking its full potential.

Exploration of New Diagnostic and Sensing Paradigms

The unique reactivity of the boronic acid group makes this compound a valuable tool for the development of new diagnostic and sensing technologies. chemimpex.com Its ability to selectively bind to diol-containing molecules, such as carbohydrates, forms the basis for novel sensors for detecting biologically important analytes. rsc.org

These sensors can be designed to produce a detectable signal, such as a change in color or fluorescence, upon binding to the target molecule. rsc.org This has significant implications for medical diagnostics, where the rapid and sensitive detection of biomarkers is crucial for early disease diagnosis and monitoring. The development of fluorescent probes based on boronic acids is an active area of research, with applications in bioanalytical chemistry and medical imaging. rsc.org

常见问题

Basic: What are the key considerations for synthesizing 3-(Tetrazol-5-YL)phenylboronic acid, and how is its purity validated?

Synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling or tetrazole ring formation via [2+3] cycloaddition. Critical parameters include:

- Temperature control (e.g., maintaining 0–5°C during boronation to avoid side reactions).

- pH optimization (alkaline conditions for boronic acid stabilization).

- Solvent selection (e.g., THF/water mixtures for cross-coupling reactions).

Purity and structural confirmation require NMR spectroscopy (¹H/¹³C for aromatic and tetrazole protons), mass spectrometry (HRMS for molecular ion validation), and HPLC (≥95% purity threshold) .

Basic: What reaction types are this compound commonly involved in?

This compound participates in:

- Suzuki-Miyaura cross-coupling : Forms biaryl linkages with halogenated arenes, catalyzed by Pd(PPh₃)₄ in THF/Na₂CO₃.

- Tetrazole coordination : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) in catalysis.

- pH-dependent boronate ester formation : Reacts with diols (e.g., sugars) for sensing applications. Kinetic studies under varying pH/temperature are recommended to optimize yields .

Advanced: How can binding mechanisms of this compound with biomolecules be elucidated?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (e.g., dissociation constants Kd).

- NMR titration experiments (¹H, ¹¹B) identify interaction sites, while DFT simulations (B3LYP/6-311+G(d,p)) model electronic interactions. For example, conflicting reports on sialic acid binding (glycerol vs. α-hydroxycarboxylate sites) were resolved using ¹³C/¹⁵N-labeled NMR and MD simulations .

Advanced: How can computational methods optimize reaction pathways involving this compound?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model transition states in cross-coupling reactions. Becke’s exact exchange correction improves thermochemical accuracy (average error ±2.4 kcal/mol) .

- Correlation-energy functionals : Lee-Yang-Parr (LYP) methods refine electron correlation effects in boronate ester formation .

Advanced: How should researchers resolve contradictions in reported binding data (e.g., sialic acid interactions)?

- Multi-technique validation : Combine SPR (for Kd) with ¹¹B NMR to track boronate esterification.

- pH-dependent studies : Test binding across pH 2–12 to identify dominant interaction modes (e.g., α-hydroxycarboxylate binding below pH 8).

- Isotopic labeling : Use ¹³C-labeled Neu5Ac to distinguish binding sites via 2D NMR (HSQC, NOESY) .

Advanced: What methodologies are recommended for kinetic studies of reactions involving this compound?

- Pseudo-first-order conditions : Vary reactant concentrations (e.g., diol vs. boronic acid) to determine rate constants (kobs).

- Stopped-flow UV-Vis spectroscopy : Monitor rapid boronate ester formation (millisecond resolution).

- Arrhenius analysis : Calculate activation energies (Ea) from rate data at 10–50°C .

Advanced: How does this compound interact with glycoproteins or membranes in biomedical research?

- Competitive binding assays : Compare affinity with glucose/galactose using ITC (e.g., Kd = 37.6 M⁻¹ for Neu5Ac vs. 5.1 M⁻¹ for glucose).

- Fluorescent probes : Conjugate with dansyl tags for real-time tracking of glycoprotein interactions.

- pH modulation : Exploit boronate ester reversibility (pKa ~8.6) for stimuli-responsive drug delivery systems .

Advanced: How can isotopic labeling improve mechanistic studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。